molecular formula C56H32N6 B2723928 1,2-Benzenedicarbonitrile, 3,4,5,6-tetra-9H-carbazol-9-yl- CAS No. 1416881-51-0

1,2-Benzenedicarbonitrile, 3,4,5,6-tetra-9H-carbazol-9-yl-

Cat. No. B2723928
CAS RN: 1416881-51-0
M. Wt: 788.914
InChI Key: QMXFUIUEGUOSEV-UHFFFAOYSA-N
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Description

1,2-Benzenedicarbonitrile, 3,4,5,6-tetra-9H-carbazol-9-yl-, commonly known as TCNQ, is a highly conjugated organic compound. It is widely used in the field of materials science and chemistry due to its unique electronic properties. TCNQ is a strong electron acceptor and is capable of forming charge-transfer complexes with electron donors.

Scientific Research Applications

properties

IUPAC Name

3,4,5,6-tetra(carbazol-9-yl)benzene-1,2-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H32N6/c57-33-43-44(34-58)54(60-47-27-11-3-19-37(47)38-20-4-12-28-48(38)60)56(62-51-31-15-7-23-41(51)42-24-8-16-32-52(42)62)55(61-49-29-13-5-21-39(49)40-22-6-14-30-50(40)61)53(43)59-45-25-9-1-17-35(45)36-18-2-10-26-46(36)59/h1-32H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXFUIUEGUOSEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C(=C(C(=C4C#N)C#N)N5C6=CC=CC=C6C7=CC=CC=C75)N8C9=CC=CC=C9C1=CC=CC=C18)N1C2=CC=CC=C2C2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H32N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

788.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5,6-Tetra(9H-carbazol-9-yl)phthalonitrile

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